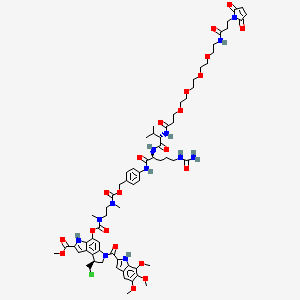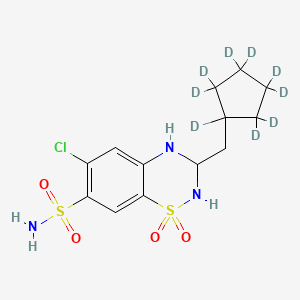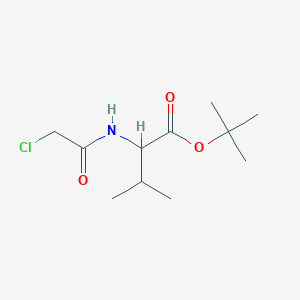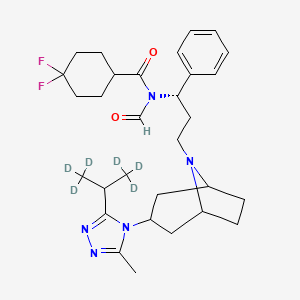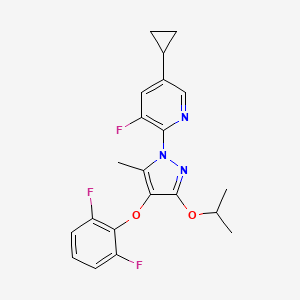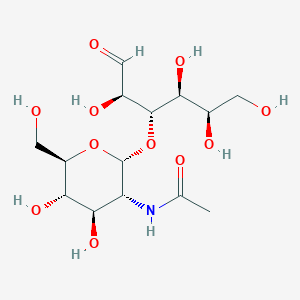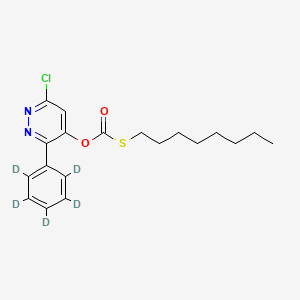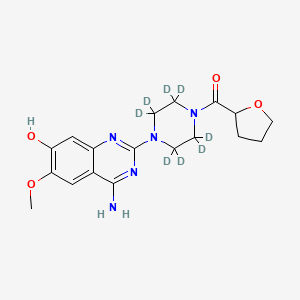
Terazosin Impurity H-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terazosin Impurity H-d8 is a deuterated form of an impurity found in Terazosin, a quinazoline derivative used as an alpha-1 adrenergic antagonist. Terazosin is commonly prescribed for the treatment of benign prostatic hyperplasia and hypertension. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug. This compound is specifically used in research and quality control to ensure the purity and stability of Terazosin formulations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin Impurity H-d8 involves the incorporation of deuterium atoms into the molecular structure of the impurity. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
Terazosin Impurity H-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of quantitative analyses of Terazosin.
Biology: Employed in studies investigating the metabolic pathways and degradation products of Terazosin in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Terazosin and its impurities in the human body.
Industry: Applied in quality control processes to monitor the purity and stability of Terazosin formulations during manufacturing and storage.
作用机制
The mechanism of action of Terazosin Impurity H-d8 is not well-defined, as it is primarily used as a research tool rather than a therapeutic agent. its presence in Terazosin formulations can influence the overall pharmacological profile of the drug. Terazosin itself works by blocking alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow.
相似化合物的比较
- Terazosin Impurity A
- Terazosin Impurity B
- Terazosin Impurity C
- Terazosin Impurity D
Comparison: Terazosin Impurity H-d8 is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic stability and degradation pathways of Terazosin. Compared to other impurities, the deuterated form may exhibit different physicochemical properties, such as altered solubility and stability, making it a valuable tool in pharmaceutical research.
属性
分子式 |
C18H23N5O4 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)/i4D2,5D2,6D2,7D2 |
InChI 键 |
SGNJMTXWORLPPM-DUSUNJSHSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)O)([2H])[2H])([2H])[2H])C(=O)C4CCCO4)([2H])[2H])[2H] |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


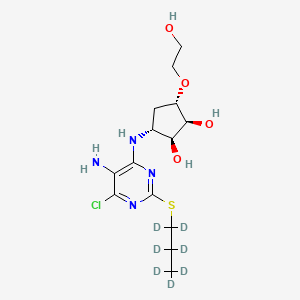
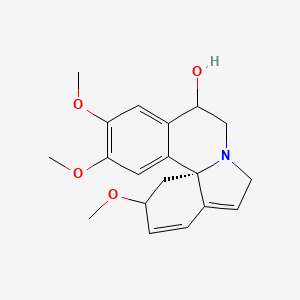
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

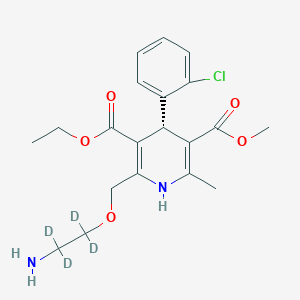
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
